molecular formula C31H40O7 B1682558 Tr-PEG7 CAS No. 127999-16-0

Tr-PEG7

Cat. No.: B1682558
CAS No.: 127999-16-0
M. Wt: 524.6 g/mol
InChI Key: MEVXYMFPGMBKNN-UHFFFAOYSA-N
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Description

Tr-PEG7, also known as Trityl-PEG7, is a polyethylene glycol (PEG) linker containing a trityl alcohol protecting group. The trityl group can be removed under acidic conditions or through hydrogenolysis. The hydrophilic PEG linker increases the water solubility properties of compounds. The molecular formula of this compound is C31H40O7, and it has a molecular weight of 524.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tr-PEG7 is synthesized by attaching a trityl alcohol protecting group to a PEG chain. The trityl group can be introduced through a reaction with trityl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high purity and yield. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tr-PEG7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected PEG chains and various substituted PEG derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tr-PEG7 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Tr-PEG7 exerts its effects involves the hydrophilic PEG linker, which increases the water solubility of compounds. This enhances the bioavailability and stability of the modified molecules. The trityl group serves as a protecting group that can be selectively removed under specific conditions, allowing for further functionalization of the PEG chain .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O7/c32-16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-26-27-38-31(28-10-4-1-5-11-28,29-12-6-2-7-13-29)30-14-8-3-9-15-30/h1-15,32H,16-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVXYMFPGMBKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

25 g of hexaethyleneglycol was dissolved in a mixture of 100 mL of acetonitrile and 30 mL of pyridine, to which 12.5 g of trityl chloride was added at 0° C., and then the solution was stirred overnight at room temperature. The reaction solution was mixed with iced water and subjected to extraction with ethyl acetate, and then the organic layer washed with water and concentrated under reduced pressure after drying. The residue was purified with silica gel column chromatography to obtain 15.7 g of the objective compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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